molecular formula C15H14O3S B565445 Modafinil-d10 Carboxylate CAS No. 1246819-82-8

Modafinil-d10 Carboxylate

Cat. No.: B565445
CAS No.: 1246819-82-8
M. Wt: 284.395
InChI Key: QARQPIWTMBRJFX-LHNTUAQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Modafinil-d10 Carboxylate is a deuterated derivative of modafinil, a well-known wakefulness-promoting agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of modafinil. The incorporation of deuterium atoms enhances the stability of the compound, making it a valuable tool in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Modafinil-d10 Carboxylate typically involves the deuteration of modafinil. One common method includes the reaction of modafinil with deuterated reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound. The process involves the use of specialized reactors and crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Modafinil-d10 Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Modafinil-d10 Carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of modafinil and its metabolites.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of modafinil.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of modafinil.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes .

Mechanism of Action

The exact mechanism of action of Modafinil-d10 Carboxylate is not fully understood. it is believed to function similarly to modafinil by inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels, which promotes wakefulness. The compound also activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) pathways .

Comparison with Similar Compounds

Modafinil-d10 Carboxylate is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise analytical studies. Similar compounds include:

    Adrafinil: A prodrug of modafinil with similar wakefulness-promoting effects.

    Flmodafinil: A fluorinated derivative of modafinil with enhanced potency.

    Armodafinil: The R-enantiomer of modafinil with a longer duration of action.

    Modafinil Sulfone: A metabolite of modafinil with anticonvulsant properties

Properties

CAS No.

1246819-82-8

Molecular Formula

C15H14O3S

Molecular Weight

284.395

IUPAC Name

2-[bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid

InChI

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

QARQPIWTMBRJFX-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O

Synonyms

2-[(Diphenyl-methyl)sulfinyl-d10]acetic Acid;  Modafinil Acid-d10;  Modafinic Acid-d10; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.